molecular formula C21H26N6O3 B8551148 tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

Cat. No. B8551148
M. Wt: 410.5 g/mol
InChI Key: IOGGTWTZCOUVJP-UHFFFAOYSA-N
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Patent
US08188098B2

Procedure details

A mixture of 4-chloro-6-(2-methyl-pyridin-3-yloxy)-pyrimidine-5-carbaldehyde (Intermediate 18; 515 mg, 2.1 mmol) and 4-hydrazino-piperidine-1-carboxylic acid tert-butyl ester (Intermediate 9; 688 mg, 3.2 mmol) in toluene (5 mL) was heated at reflux overnight. Aqueous sodium bicarbonate solution was added and the mixture was extracted with ethyl acetate. The organic phases were evaporated and purified on an Isco 40 g column, eluting with 0-3% methanol/dichloromethane to give 4-[4-(2-methyl-pyridin-3-yloxy)-pyrazolo[3,4-d]pyrimidin-1-yl]-piperidine-1-carboxylic acid tert-butyl ester (330 mg, 38%).
Name
4-chloro-6-(2-methyl-pyridin-3-yloxy)-pyrimidine-5-carbaldehyde
Quantity
515 mg
Type
reactant
Reaction Step One
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
688 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH:8]=O)=[C:6]([O:10][C:11]2[C:12]([CH3:17])=[N:13][CH:14]=[CH:15][CH:16]=2)[N:5]=[CH:4][N:3]=1.[C:18]([O:22][C:23]([N:25]1[CH2:30][CH2:29][CH:28]([NH:31][NH2:32])[CH2:27][CH2:26]1)=[O:24])([CH3:21])([CH3:20])[CH3:19].C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[C:18]([O:22][C:23]([N:25]1[CH2:26][CH2:27][CH:28]([N:31]2[C:2]3=[N:3][CH:4]=[N:5][C:6]([O:10][C:11]4[C:12]([CH3:17])=[N:13][CH:14]=[CH:15][CH:16]=4)=[C:7]3[CH:8]=[N:32]2)[CH2:29][CH2:30]1)=[O:24])([CH3:21])([CH3:19])[CH3:20] |f:2.3|

Inputs

Step One
Name
4-chloro-6-(2-methyl-pyridin-3-yloxy)-pyrimidine-5-carbaldehyde
Quantity
515 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1C=O)OC=1C(=NC=CC1)C
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1C=O)OC=1C(=NC=CC1)C
Name
Quantity
688 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NN
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phases were evaporated
CUSTOM
Type
CUSTOM
Details
purified on an Isco 40 g column
WASH
Type
WASH
Details
eluting with 0-3% methanol/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1N=CC=2C1=NC=NC2OC=2C(=NC=CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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